molecular formula C13H11ClN2O2S2 B2987743 2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone] CAS No. 338749-52-3

2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]

Cat. No. B2987743
CAS RN: 338749-52-3
M. Wt: 326.81
InChI Key: AATSOLCMGCURRU-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone], often referred to as DTC, is a heterocyclic compound with potential applications in the field of medicinal chemistry. It is a derivative of thieno[2,3-b]thiopyran-1,1,4-trione, a cyclic compound with a five-membered ring structure. DTC has been extensively studied in the past few decades, and has been found to have numerous potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis of Dipeptides

This compound has been utilized in the synthesis of dipeptides. Dipeptides are important in the pharmaceutical industry for the development of drugs and in biochemistry for understanding protein structure and function .

Preparation of Spiroimidazolones

Spiroimidazolones are a class of compounds with potential biological activity. The compound can be used in condensation reactions to prepare spiroimidazolones, which may have applications in medicinal chemistry .

Tetrahydrocarbazoles Production

Tetrahydrocarbazoles are another class of compounds with significant pharmacological properties. The compound is used in reactions to produce tetrahydrocarbazoles, which are explored for their therapeutic potential .

α-Hydroxy Esters Formation

α-Hydroxy esters have applications in organic synthesis and can be used as intermediates in the preparation of various organic compounds. The compound serves as a precursor in the formation of α-hydroxy esters .

Thionylation and Hetero-Diels–Alder Reactions

The compound has been found to undergo thionylation when heated with phosphorus pentasulfide, leading to a hetero-Diels–Alder reaction. This reaction produces compounds with a little-known heterocyclic system, which could be of interest in the development of new materials or drugs .

Chemical Property Analysis

The compound’s chemical properties, such as melting point, boiling point, and density, are analyzed for various industrial and research applications. Understanding these properties is crucial for the compound’s use in different chemical reactions and processes .

properties

IUPAC Name

3-chloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S2/c14-9-2-1-3-10(8-9)15-16-12-5-7-20(17,18)13-11(12)4-6-19-13/h1-4,6,8,15H,5,7H2/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATSOLCMGCURRU-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NNC3=CC(=CC=C3)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N/NC3=CC(=CC=C3)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]

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